Mechanistic Divergence: Direct PKC Activation vs. Ras/PPMTase Inhibition by FTS Analogs
Farnesylthiotriazole (FTT) is a direct, functional activator of protein kinase C (PKC), whereas the structurally related analog Farnesylthiosalicylic Acid (FTS/Salirasib) is a competitive inhibitor of prenylated protein methyltransferase (PPMTase) and a Ras antagonist. FTT does not inhibit PPMTase or Ras farnesylation [1][2]. This fundamental mechanistic divergence necessitates careful selection based on the desired pathway modulation.
| Evidence Dimension | Primary Molecular Mechanism |
|---|---|
| Target Compound Data | Direct activation of PKC; does not inhibit Ras farnesylation or PPMTase. |
| Comparator Or Baseline | Farnesylthiosalicylic Acid (FTS/Salirasib): Competitive inhibitor of PPMTase (Ki = 2.6 μM); inhibits Ras-dependent cell growth; does not directly activate PKC. |
| Quantified Difference | Mechanistic dichotomy: PKC agonist vs. PPMTase/Ras antagonist. FTS inhibits PPMTase with Ki = 2.6 μM, while FTT exhibits no such inhibition. |
| Conditions | Cell-free enzymatic assays for PPMTase; functional PKC activation assays in neutrophils and cell-free systems. |
Why This Matters
Researchers targeting Ras-driven pathways or PKC-mediated signaling cannot substitute FTT for FTS (or vice versa) without fundamentally altering the biological readout and experimental outcome.
- [1] Gilbert BA, Lim YH, Ding J, Badwey JA, Rando RR. Farnesyl thiotriazole, a potent neutrophil agonist and structurally novel activator of protein kinase C. Biochemistry. 1995 Mar 28;34(12):3916-20. doi: 10.1021/bi00012a007. PMID: 7696255. View Source
- [2] Marom M, Haklai R, Ben-Baruch G, Marciano D, Egozi Y, Kloog Y. Selective inhibition of Ras-dependent cell growth by farnesylthiosalisylic acid. J Biol Chem. 1995 Sep 22;270(38):22263-70. doi: 10.1074/jbc.270.38.22263. PMID: 7673206. View Source
